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Piperidine-1-carboximidamide
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Cat. No.: B011807

Compound Name:

An In-Depth Technical Guide to the Physical Characteristics of Piperidine-1-carboximidamide
Hydroiodide

Introduction

Piperidine-1-carboximidamide Hydroiodide is a guanidine derivative built upon the
ubiquitous piperidine scaffold. The piperidine ring is a fundamental structural element in
numerous natural alkaloids and a vast array of pharmaceutical agents, valued for its
conformational properties and synthetic versatility.[1] The addition of the carboximidamide
(guanidine) group introduces a highly basic, protonatable functional group capable of forming
strong hydrogen bonds, a feature often exploited in drug design to modulate physicochemical
properties and target interactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug
development professionals. It provides a detailed overview of the core physical and chemical
characteristics of Piperidine-1-carboximidamide Hydroiodide, grounded in available data
and established analytical principles. Beyond a mere compilation of properties, this document
outlines the self-validating experimental protocols required for their determination, explaining
the scientific rationale behind each methodological choice. This approach is designed to equip
scientists with the practical knowledge needed for quality control, further derivatization, and
integration of this compound into research and development workflows.
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Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
identity and basic physical attributes. These properties are critical for storage, handling,
reaction setup, and formulation.

Chemical Identity and Structure

The compound consists of a piperidine ring where the nitrogen atom is substituted with a
carboximidamide group, forming a salt with hydroiodic acid.

e |UPAC Name: piperidine-1-carboximidamide;hydroiodide
e Structure: (A representative image would be placed here in a full document)

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 102392-91-6 [21[3][4]
Molecular Formula CeH13N3-HI [2]

| Molecular Weight | 255.10 g/mol |[2][3] |

Physical Characteristics

The physical state and solubility are paramount for designing experiments, from dissolution for
biological assays to purification via crystallization.

Table 2: Physical Property Summary
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Property Description Source(s) | Method

Solid. While specific data

for the hydroiodide is

sparse, the free base is a
Appearance . [21[5]

colorless solid, and related

salts are typically white to

off-white crystalline solids.

i Commercially available with
Purity o [2][4]
purities of 95% to 97%.

Data not readily available in
public literature. Must be
Melting Point determined experimentally. [6]
The related hydrochloride salt
melts at 245-248 °C.

| Solubility | Data not explicitly available. As an organic salt, it is anticipated to be soluble in
polar solvents such as water, DMSO, and methanol. The related hydrochloride is highly soluble
in water. |[6] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure,
confirming its identity and purity. The following sections detail the expected spectral
characteristics based on the known structure and data from the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. While spectra for the hydroiodide salt are not published, data for the free
base, Piperidine-1-carboximidamide, provide a strong predictive foundation.[5]

» 'H NMR: The proton spectrum is expected to show three main regions: broad signals for the
exchangeable N-H protons of the guanidinium group, signals for the piperidine methylene
protons adjacent to the nitrogen, and signals for the remaining piperidine methylene protons.
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Upon protonation to form the hydroiodide salt, the N-H signals will become more pronounced
and may shift downfield.

e 13C NMR: The carbon spectrum will feature distinct peaks for the piperidine ring carbons and
a characteristic downfield signal for the guanidinyl carbon (C=N).

Table 3: Predicted NMR Chemical Shifts (Referenced from Free Base in CDsCN)

Predicted Chemical Shift .
Nucleus Rationale | Notes

(5, ppm)
Piperidine -CHz- groups
1H NMR ~3.4 adjacent to the
guanidinium nitrogen.[5]

16 Remaining piperidine -CHz-
' groups.[5]

-NH and -NH2 protons, which
will be exchangeable. The
> 6.0 (broad) exact shift is highly dependent

on solvent and concentration.

[5]

13C NMR ~157.4 Guanidinyl carbon (C=N).[5]

46.5 Piperidine carbons adjacent to
' the guanidinium nitrogen.[5]

| | ~24.7, ~23.2 | Remaining piperidine carbons.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Expected Characteristic IR Absorption Bands
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Wavenumber (cm~—?) Functional Group Vibration Type

3400 - 3100 N-H Stretching (Amine/lmine)
2950 - 2850 C-H Stretching (Aliphatic)

~1650 C=N Stretching (Imine)

~1600 N-H Bending (Amine)

| 1380 - 1250 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular
formula of a compound. For Piperidine-1-carboximidamide Hydroiodide, electrospray
ionization (ESI) in positive ion mode is the ideal technique. It will detect the cationic form of the
molecule.

o Expected lon: [CeH14N3]*

e Monoisotopic Mass of Cation: 128.1188 Da

Standardized Protocols for Physical
Characterization

To ensure data integrity and reproducibility, the use of standardized, self-validating protocols is
essential. The following sections provide step-by-step methodologies for determining the key
physical properties of Piperidine-1-carboximidamide Hydroiodide.

Protocol 1: Melting Point Determination via Capillary
Method

Principle & Rationale: The melting point is a fundamental physical property that serves as a
primary indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point
range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol uses
a calibrated digital melting point apparatus for accuracy and reproducibility.
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Methodology:

o Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at
40 °C for at least 4 hours. Grind the dry sample into a fine, uniform powder using a mortar
and pestle.

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack
the sample down. Repeat until a packed column of 2-3 mm height is achieved.

o Apparatus Setup: Place the loaded capillary into the heating block of the melting point
apparatus.

e Measurement:
o Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.
o Allow the apparatus to cool.

o Using a new capillary, repeat the measurement with a slow ramp rate (1-2 °C/min) starting
from ~20 °C below the approximate melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid particle melts (T2). The melting range is Tz - Ta.

» Validation: Perform the measurement in triplicate to ensure consistency.
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Sample Preparation Analysis Validation
Dry Sample . . Load Capillary Measure Melting Range . . Report Range
((Vacuum oven) Grind to Fine Powder (2-3 mm) (Slow Ramp: 1-2°C/min) Record T1 and T2 Repeat in Triplicate (e.9., 245247 °C)

1. Add Excess Solid
to Solvent

2. Equilibrate
(24-48h shaking at constant T)

'

3. Settle & Filter Supernatant
(0.22 pm filter)

'

4. Quantify Concentration
(e.g., HPLC-UV, LC-MS)

5. Calculate Solubility
(mg/mL or pMm)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol 3: Comprehensive Spectroscopic Analysis

Principle & Rationale: A combination of NMR, IR, and MS provides a complete and
unambiguous structural confirmation of the compound. This workflow ensures that the
material's identity, purity, and integrity are verified before its use in further applications.

Methodology:
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e Sample Preparation:

o NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.qg.,
DMSO-ds, D20). Transfer to an NMR tube.

o IR: Place a small amount of the dry, powdered solid directly onto the crystal of an ATR-
FTIR spectrometer.

o MS: Prepare a dilute solution (~1 pg/mL) of the compound in a suitable solvent compatible
with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

» Data Acquisition:

o NMR: Acquire tH, 13C, and correlation spectra (e.g., COSY, HSQC) on a calibrated NMR
spectrometer (e.g., 400 MHz or higher).

o IR: Collect the infrared spectrum over the range of 4000-400 cm™1,

o MS: Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive
ion mode.

o Data Analysis:

o Process and analyze the NMR spectra, assigning all proton and carbon signals to the
molecular structure.

o ldentify the key functional group vibrations in the IR spectrum and compare them to
expected values.

o Confirm the mass of the parent ion in the mass spectrum matches the theoretical mass of
the cation [CeH14Ns]*.
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Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

Piperidine-1-carboximidamide Hydroiodide is a valuable chemical entity with properties
defined by its piperidine scaffold and guanidinium functional group. This guide has synthesized
the available information on its core physical characteristics and, more importantly, provided
the robust, validated protocols necessary for their experimental determination. By adhering to
these methodologies, researchers can ensure the quality and consistency of their starting
materials, fostering reproducibility and confidence in their scientific outcomes. The application
of these principles of characterization is a cornerstone of excellence in chemical and
pharmaceutical research.
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o Google Patents. Process for preparing piperidine-4-carbothioamide hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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